N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
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Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S2/c24-20(16-7-2-1-3-8-16)18-11-10-17(27-18)15-23-21(25)22(12-4-5-13-22)19-9-6-14-26-19/h1-3,6-11,14,20,24H,4-5,12-13,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCJITXMMBQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(S3)C(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity based on current research findings, including data tables and relevant case studies.
The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of thiophene rings and a hydroxyphenyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, derivatives of thiophene-based compounds have been shown to inhibit kinases, which are crucial in cell signaling pathways.
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| 12a | BMX | 2 | High |
| 12c | BTK | <1 | Moderate |
These findings suggest that this compound may exhibit similar inhibitory properties, although specific IC50 values for this compound are not yet documented.
2. Cytotoxicity Studies
In vitro studies assessing cytotoxicity are essential for evaluating the safety profile of new compounds. For instance, the cytotoxic concentrations (CC50) of related thiophene derivatives have been reported:
| Compound | CC50 (µM) | Remarks |
|---|---|---|
| 1a | >100 | Non-toxic |
| 1b | >100 | Non-toxic |
| 1c | >100 | Non-toxic |
These results indicate that many thiophene derivatives do not exhibit significant cytotoxicity, suggesting a favorable safety profile which may extend to this compound.
Case Study 1: Inhibition of JAK3 Kinase
A study focused on the inhibition of Janus kinase 3 (JAK3) demonstrated that certain thiophene-based compounds showed varying degrees of inhibition. Although this compound has not been directly tested against JAK3, the structural similarities suggest that it could potentially inhibit this kinase as well.
Case Study 2: Anti-Cancer Activity
Another study explored the anti-cancer properties of thiophene derivatives in various cancer cell lines. The results indicated that certain compounds led to a significant reduction in cell viability at low micromolar concentrations. This raises the possibility that this compound may also possess anti-cancer activity, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
